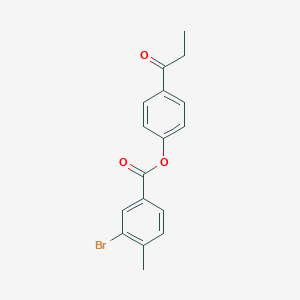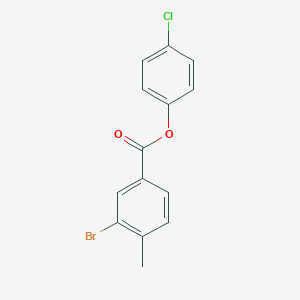![molecular formula C24H24N2O2 B325432 3-phenyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide](/img/structure/B325432.png)
3-phenyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-1,4-phenylenebis(3-phenylpropanamide) is a chemical compound with the molecular formula C24H24N2O2 It is known for its unique structure, which consists of a 1,4-phenylene group linked to two 3-phenylpropanamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-phenylenebis(3-phenylpropanamide) typically involves the reaction of 1,4-phenylenediamine with 3-phenylpropanoic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N,N’-1,4-phenylenebis(3-phenylpropanamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-1,4-phenylenebis(3-phenylpropanamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N,N’-1,4-phenylenebis(3-phenylpropanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of N,N’-1,4-phenylenebis(3-phenylpropanamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-1,4-phenylenebis(2-phenylpropanamide)
- N,N’-1,4-phenylenebis(4-phenylpropanamide)
- N,N’-1,3-phenylenebis(3-phenylpropanamide)
Uniqueness
N,N’-1,4-phenylenebis(3-phenylpropanamide) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C24H24N2O2 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
3-phenyl-N-[4-(3-phenylpropanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C24H24N2O2/c27-23(17-11-19-7-3-1-4-8-19)25-21-13-15-22(16-14-21)26-24(28)18-12-20-9-5-2-6-10-20/h1-10,13-16H,11-12,17-18H2,(H,25,27)(H,26,28) |
Clé InChI |
PHJNIQBKBIQTLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


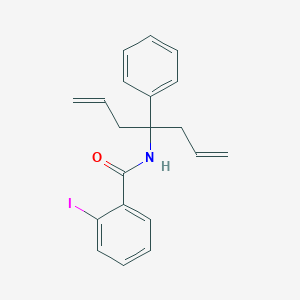
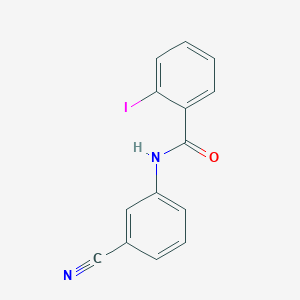
![2-[(2-iodobenzoyl)amino]-N-phenylbenzamide](/img/structure/B325353.png)
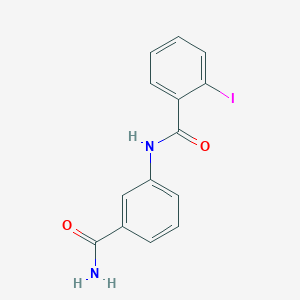



![N-{4-[acetyl(methyl)amino]phenyl}-2-iodobenzamide](/img/structure/B325359.png)
![N-[4-(Diethylamino)phenyl]-2-iodobenzamide](/img/structure/B325360.png)
![N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hexanediamide](/img/structure/B325365.png)
![2-(4-tert-butylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B325367.png)

